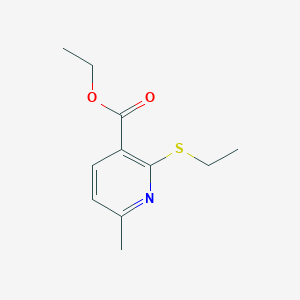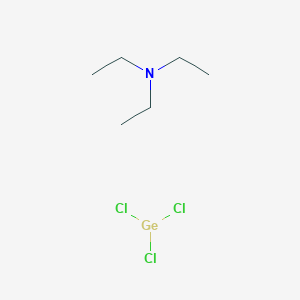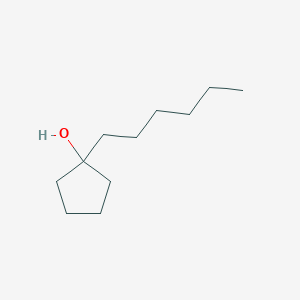![molecular formula C14H14Si B14668226 1,1-Dimethyl-1H-naphtho[1,8-bc]siline CAS No. 50535-78-9](/img/structure/B14668226.png)
1,1-Dimethyl-1H-naphtho[1,8-bc]siline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1H-naphtho[1,8-bc]siline is a complex organic compound belonging to the class of naphthosilines These compounds are characterized by their unique structural framework, which includes a naphthalene ring fused with a siline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1H-naphtho[1,8-bc]siline typically involves the cycloaddition of alkynyl(8-alkynyl-1-naphthyl)silanes with internal alkynes. This reaction is catalyzed by rhodium, and high chemoselectivity can be achieved by employing specific ligands such as P(2-MeOC6H4)3 . The reaction conditions are optimized to ensure efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the starting materials to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-1H-naphtho[1,8-bc]siline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro-naphthosilines.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1H-naphtho[1,8-bc]siline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a ligand in catalysis.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-1H-naphtho[1,8-bc]siline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the cyclooxygenase (COX) enzyme, which plays a key role in the biosynthesis of prostaglandins . Additionally, its potential anti-cancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-naphtho[1,2-e][1,3]oxazine: This compound shares a similar naphthalene-based structure but differs in its functional groups and reactivity.
1,8-Diacetylnaphthalene: This compound undergoes photochemical reactions similar to 1,1-Dimethyl-1H-naphtho[1,8-bc]siline but has different applications and properties.
Uniqueness
1,1-Dimethyl-1H-n
Eigenschaften
CAS-Nummer |
50535-78-9 |
|---|---|
Molekularformel |
C14H14Si |
Molekulargewicht |
210.35 g/mol |
IUPAC-Name |
2,2-dimethyl-2-silatricyclo[7.3.1.05,13]trideca-1(12),3,5,7,9(13),10-hexaene |
InChI |
InChI=1S/C14H14Si/c1-15(2)10-9-12-6-3-5-11-7-4-8-13(15)14(11)12/h3-10H,1-2H3 |
InChI-Schlüssel |
XXMNDGRCRCSZDP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C=CC2=CC=CC3=C2C1=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)

![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
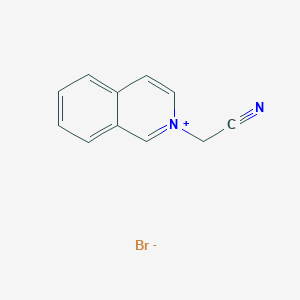
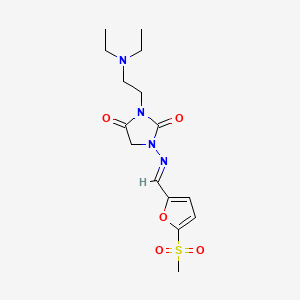

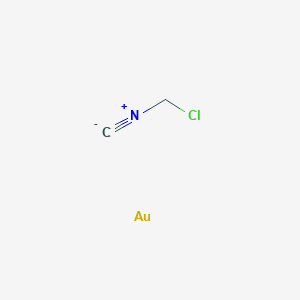
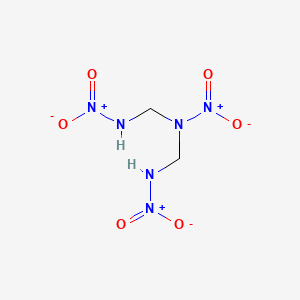

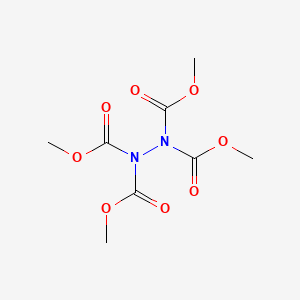
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
